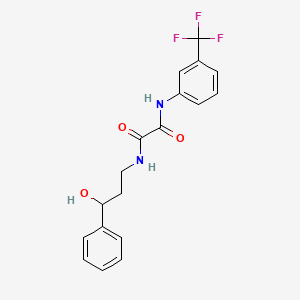
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains two phenyl groups (aromatic rings), a trifluoromethyl group (-CF3), and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The phenyl rings could participate in π-π stacking interactions, and the amide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide could make this compound somewhat soluble in water . The phenyl rings could contribute to its lipophilicity, which could affect its solubility in organic solvents .科学的研究の応用
Chemical Structure and Synthesis
N,N'-disubstituted oxalamides, such as N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, exhibit unique structural features that influence their chemical behavior and synthetic applications. Research into their synthesis demonstrates the utility of these compounds in constructing complex molecular architectures. For example, novel methodologies have been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of N,N'-disubstituted oxalamides in organic synthesis (Mamedov et al., 2016).
Catalysis and Chemical Reactions
The role of N,N'-disubstituted oxalamides in catalysis and chemical reactions has been a significant area of study. Research demonstrates their effectiveness in facilitating various chemical transformations, including oxidation reactions and the formation of complex molecular structures. For instance, the catalytic activity of N,N'-disubstituted oxalamides in the hydroxylation of (hetero)aryl halides under mild conditions has been highlighted, offering insights into their potential utility in organic synthesis and material science (Xia et al., 2016).
Material Science and Polymer Research
N,N'-disubstituted oxalamides have also found applications in material science and polymer research, particularly in the modification of polymer properties and the development of new materials. Studies on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s in the presence of oxalamide compounds reveal the impact of these additives on the crystallization rate, thermal properties, and overall material performance (Xu et al., 2017).
Environmental and Sensing Applications
Research into the environmental applications of N,N'-disubstituted oxalamides includes their role in sensing technologies. Studies on the development of optical probes and sensors for detecting various chemical species demonstrate the potential of these compounds in environmental monitoring and protection. For example, the creation of colorimetric sensors for metal cations and anions using surface-functionalized nanoparticles showcases the utility of N,N'-disubstituted oxalamides in environmental sensing (Kumar & Anthony, 2015).
将来の方向性
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(11-13)23-17(26)16(25)22-10-9-15(24)12-5-2-1-3-6-12/h1-8,11,15,24H,9-10H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPLCXCBQPADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
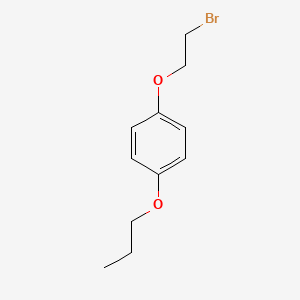
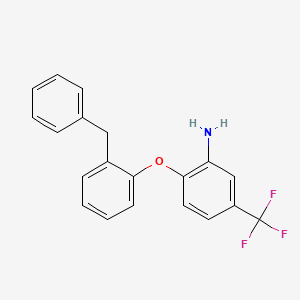
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)
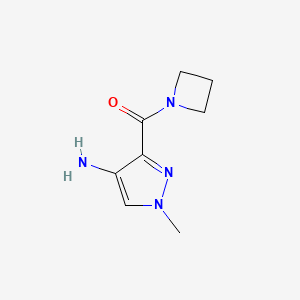
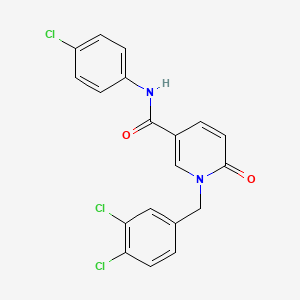
![1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2857793.png)

![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)
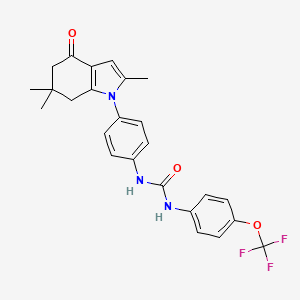
![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)
![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
